Regioisomeric Differentiation: BRD1 Bromodomain Co-Crystal Structure of the N1-Methyl/C4-Phenyl Analog vs. Target Compound Binding Geometry
The closest regioisomer, 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 63156-74-1), has been co-crystallized with the BRD1 bromodomain at 2.12 Å resolution as PDB entry 5po9 (ligand 8T7), confirming that this scaffold engages the acetyl-lysine binding pocket [1]. In this regioisomer, the methyl group occupies N1 and the phenyl group occupies C4, placing the 5-amino group in a specific hydrogen-bonding geometry. The target compound (CAS 1152653-71-8) reverses this substitution: the phenyl group occupies N1 and the methyl group occupies C4. This regioisomeric swap fundamentally alters the spatial trajectory of the 5-amino hydrogen bond donor relative to the pyrazole plane, generating a distinct pharmacophoric vector set for bromodomain or other acetyl-lysine reader protein engagement [2]. The two compounds are structural isomers (identical molecular formula C₁₁H₁₀F₃N₃, identical MW 241.21) but non-interchangeable in any target where the amino group orientation is critical for binding [3].
| Evidence Dimension | Regioisomeric identity and crystallographically validated target engagement geometry |
|---|---|
| Target Compound Data | 4-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1152653-71-8): N1-phenyl, C4-methyl, C3-CF₃, C5-NH₂; MW 241.21; LogP 2.78 |
| Comparator Or Baseline | 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 63156-74-1): N1-methyl, C4-phenyl, C3-CF₃, C5-NH₂; MW 241.21; co-crystallized with BRD1 bromodomain at 2.12 Å resolution (PDB 5po9, ligand 8T7) |
| Quantified Difference | Regioisomeric swap of N1-substituent (phenyl ↔ methyl) and C4-substituent (methyl ↔ phenyl); amino group vector altered by inversion of the pyrazole substitution pattern. Resolution: 2.12 Å. R-Value Free: 0.253, R-Value Work: 0.187. |
| Conditions | X-ray crystallography; BRD1 bromodomain (Homo sapiens); PanDDA fragment screening at Diamond Light Source beamline I04-1; PDB deposition 5po9 |
Why This Matters
For any program targeting bromodomains, epigenetic readers, or acetyl-lysine binding pockets, the target compound's distinct regioisomeric geometry provides a structurally orthogonal fragment hit relative to the PDB-validated analog, enabling SAR exploration of the amino-group vector without altering molecular weight, LogP, or heavy atom count.
- [1] Pearce, N.M., Krojer, T., Bradley, A.R., et al. A multi-crystal method for extracting obscured crystallographic states from conventionally uninterpretable electron density. Nat. Commun. 2017, 8, 15123. DOI: 10.1038/ncomms15123. RCSB PDB 5PO9. View Source
- [2] PDBj ChemComp-8T7: 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, PDB ligand ID 8T7, Formula C11H10F3N3, MW 241.212. Yorodumi PDB Chemical Components. View Source
- [3] CAS Common Chemistry. 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, CAS RN 63156-74-1. Also: 4-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, CAS RN 1152653-71-8. American Chemical Society. View Source
